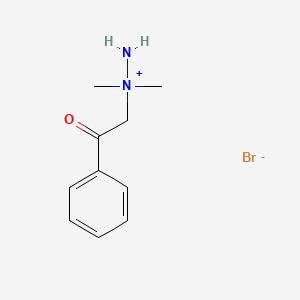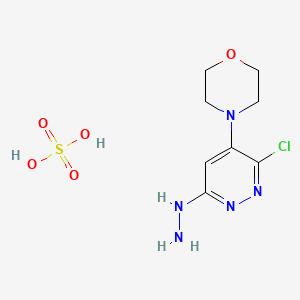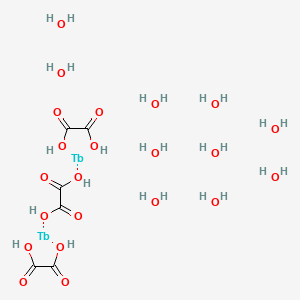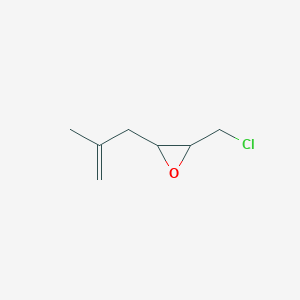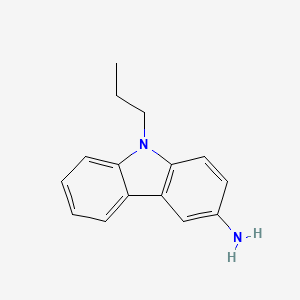
Cyclopenta-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,2-diene is an organic compound with the molecular formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. This compound is a cyclic diene, meaning it contains two double bonds within a five-membered ring. This compound is known for its reactivity and is commonly used in organic synthesis and as a precursor to various other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta-1,2-diene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,2-dihalocyclopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent polymerization.
Industrial Production Methods: Industrial production of this compound often involves the thermal cracking of dicyclopentadiene. This process is carried out at high temperatures (around 180°C) to break the dicyclopentadiene into this compound monomers. The monomers are then collected by distillation and used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta-1,2-diene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone.
Reduction: It can be reduced to form cyclopentene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Cyclopentadienone.
Reduction: Cyclopentene.
Substitution: Halogenated cyclopentadienes.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,2-diene has numerous applications in scientific research:
Chemistry: It is used as a precursor to cyclopentadienyl anion, an important ligand in organometallic chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclopenta-1,2-diene primarily involves its ability to act as a diene in Diels-Alder reactions. In these reactions, this compound reacts with dienophiles to form six-membered rings. This reaction is widely used in organic synthesis to construct complex molecular structures. The cyclopentadienyl anion, derived from this compound, acts as a ligand that stabilizes metal complexes, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta-1,3-diene: Another isomer of cyclopentadiene with double bonds at positions 1 and 3.
Cyclopentene: A related compound with a single double bond in the five-membered ring.
Dicyclopentadiene: A dimer of cyclopentadiene that can be cracked to produce cyclopenta-1,2-diene.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct reactivity patterns compared to its isomers. Its ability to form stable cyclopentadienyl anions makes it particularly valuable in organometallic chemistry .
Eigenschaften
CAS-Nummer |
50682-89-8 |
|---|---|
Molekularformel |
C5H6 |
Molekulargewicht |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-2-4-5-3-1/h1,5H,2,4H2 |
InChI-Schlüssel |
VRNCRGHDRGGBLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
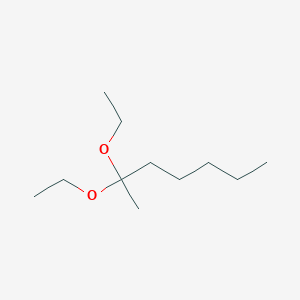
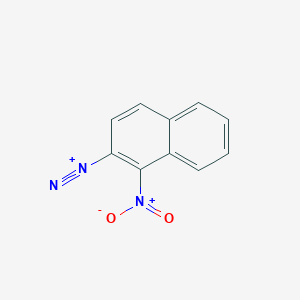
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
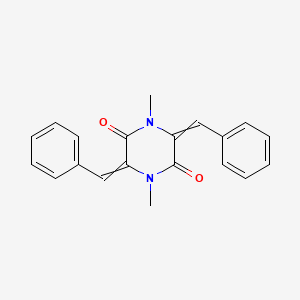
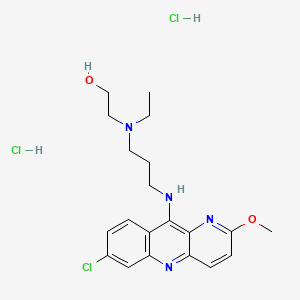
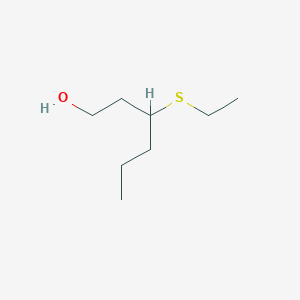
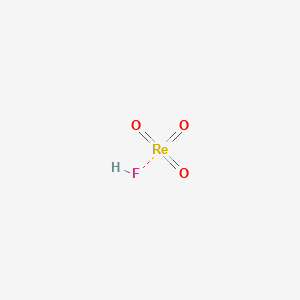
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
